molecular formula C18H19BrN6O B10987167 N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10987167
M. Wt: 415.3 g/mol
InChI Key: FHBGDFAXGZNHTH-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to two critical moieties:

  • A 3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl group, a bicyclic heteroaromatic system known for its role in kinase inhibition and protein-protein interaction modulation.
  • A 4-bromophenyl substituent, which enhances lipophilicity and influences target binding through steric and electronic effects.

Properties

Molecular Formula

C18H19BrN6O

Molecular Weight

415.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19BrN6O/c1-12-21-22-16-6-7-17(23-25(12)16)24-10-8-13(9-11-24)18(26)20-15-4-2-14(19)3-5-15/h2-7,13H,8-11H2,1H3,(H,20,26)

InChI Key

FHBGDFAXGZNHTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the triazolopyridazine core.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolo-Pyridazin Moiety

N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()
  • Key Difference : Replacement of the 3-methyl group with 3-isopropyl on the triazolo-pyridazin ring.
  • The 4-chlorophenyl substituent (vs. bromophenyl) reduces molecular weight slightly (Cl: 35.45 g/mol vs. Br: 79.90 g/mol), affecting electronic properties and binding affinity .
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) ()
  • Key Difference : A phenyl-acetamide group replaces the piperidine-4-carboxamide and bromophenyl moieties.
  • Activity : Demonstrated functional inhibition of Lin28 proteins, critical in stem cell differentiation and cancer metabolism. The absence of a piperidine ring may limit its ability to engage with deep hydrophobic pockets compared to the target compound .

Modifications to the Piperidine Core

N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide ()
  • Key Difference : The carboxamide group is positioned at the 3rd carbon of the piperidine ring (vs. 4th in the target compound).
  • Impact: Altered spatial orientation may disrupt binding to targets requiring a specific piperidine conformation.

Functional Group Replacements

N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()
  • Key Difference : Incorporates a piperazine-propyl linker and 3-chlorophenyl group.
  • Activity : Binds to the bromodomain of BRD4, a cancer-related protein. The extended linker and piperazine moiety enable dual engagement with acetylated lysine residues and hydrophobic regions, highlighting the scaffold’s adaptability for diverse targets .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target/Activity
Target Compound (N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo...) ~447.3 3-methyl, 4-bromophenyl Not explicitly stated
N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo...) () ~432.9 3-isopropyl, 4-chlorophenyl Not reported
Lin28-1632 () ~350.4 Phenyl-acetamide, 3-methyl Lin28 protein inhibition
BRD4 Inhibitor () ~580.2 Piperazine-propyl, 3-chlorophenyl BRD4 bromodomain interaction
N-(4-Chlorobenzyl)-1-(3-methyl...) () ~440.9 Piperidine-3-carboxamide, 4-chlorobenzyl Not reported

Research Findings and Implications

  • Scaffold Versatility : The triazolo-pyridazin-piperidine scaffold is adaptable to diverse targets (e.g., Lin28, BRD4) through strategic substituent modifications .
  • Substituent Effects :
    • Halogenated Aryl Groups : Bromine (vs. chlorine) enhances lipophilicity and may improve target residence time but increases molecular weight.
    • Piperidine Position : Carboxamide at the 4th position (vs. 3rd) optimizes spatial alignment for deep binding pocket engagement .
  • Synthetic Feasibility : Analogs like the 3-isopropyl derivative () are synthesized in high yields (74%), suggesting scalable routes for further optimization .

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